molecular formula C4H6N2O3 B015530 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- CAS No. 30248-47-6

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Cat. No. B015530
CAS RN: 30248-47-6
M. Wt: 130.1 g/mol
InChI Key: ZRTLYYKIFSGFIC-VKHMYHEASA-N
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Description

Synthesis Analysis

The synthesis of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- derivatives involves several steps that result in the formation of nitrosamino acids, including the nitroso derivative of azetidine-2-carboxylic acid. These compounds are prepared under conditions that mimic the mammalian stomach, showcasing their potential biological relevance. Facile and practical methods have been developed for the synthesis of both enantiomers of azetidine-2-carboxylic acid from inexpensive chemicals, highlighting the accessibility of this compound for further study (Lijinsky, Keefer, & Loo, 1970) (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005).

Molecular Structure Analysis

The nitrosamino acids derived from azetidine-2-carboxylic acid prefer different conformations, with nitrosoazetidinecarboxylic acid assuming an anti conformation in the crystal structure. This insight into its molecular structure is critical for understanding the chemical behavior and potential applications of the compound (Lijinsky, Keefer, & Loo, 1970).

Chemical Reactions and Properties

The nitrosation of amino acids, including azetidine-2-carboxylic acid, involves the formation of nitrosyl carboxylate, which acts as an internal nitrosating agent. This intramolecular migration highlights the compound's reactive nature and its potential for further chemical transformations (Gil, Casado, & Izquierdo, 1994).

Physical Properties Analysis

Azetidine-2-carboxylic acid's physical properties, such as its toxicity and teratogenic effects, have been noted, particularly its ability to be misincorporated into proteins in place of proline. This property significantly impacts its biological interactions and potential therapeutic applications (Rubenstein et al., 2006).

Chemical Properties Analysis

Azetidine-2-carboxylic acid's presence in the food chain, especially in sugar beets and table beets, underscores its relevance to human health and disease. Its ability to be misincorporated into proteins highlights the importance of understanding its chemical properties to mitigate potential toxic effects (Rubenstein et al., 2009).

Scientific Research Applications

  • Chemical Properties and Cancer Relevance : The N-nitroso derivatives of azetidine-2-carboxylic acid have been studied for their chemical properties and potential relevance to human cancer. These compounds, including 2-azetidinecarboxylic acid, 1-nitroso-, (S)-, are formed under conditions resembling those in the mammalian stomach and have been characterized for their ability to be decarboxylated in the presence of dilute alkali (Lijinsky, Keefer, & Loo, 1970).

  • Nitrosation Chemistry : Research on the nitrosation chemistry of compounds related to azetidine-2-carboxylic acid has revealed insights into molecular rearrangements and the formation of nitrosamines, highlighting the compound's chemical behavior under specific conditions (Loeppky & Bae, 1994).

  • Kinetics of Nitrosation : Studies on the kinetics of nitrosation of azetidine-2-carboxylic acid and related imino acids have provided a deeper understanding of the mechanisms involved in the nitrosation process. This research is crucial for clarifying the differences between the nitrosation of amino acids and secondary amines (Gil, Casado, & Izquierdo, 1994).

  • Biological Activity and Peptide Synthesis : Azetidine-2-carboxylic acid has been employed in studies related to proline metabolism and protein conformation, with its biological activity being tested in various organisms. Its incorporation into peptides and relevance in protein engineering have also been explored (Verbruggen, van Montagu, & Messens, 1992).

  • Toxicity and Impact on Cellular Processes : Research has indicated that azetidine-2-carboxylic acid can have toxic effects, such as inhibiting ion transport in plants and causing protein misfolding in cells. Its impact on cellular processes like protein synthesis and ion transport has been a subject of study (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Presence in the Food Chain : Azetidine-2-carboxylic acid has been identified in food sources like sugar beets and table beets. Its misincorporation into proteins in place of proline and the associated toxic effects, including potential congenital malformations, have been examined (Rubenstein et al., 2009).

properties

IUPAC Name

(2S)-1-nitrosoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYYKIFSGFIC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184341
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS]
Record name (S)-1-Nitroso-2-azetidinecarboxylate
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Product Name

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

CAS RN

30248-47-6
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476
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Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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